

IUPAC name and synonyms for 1,4-Dimethoxy-2-propylbenzene

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Compound of Interest

Compound Name: 1,4-Dimethoxy-2-propylbenzene

Cat. No.: B3133397

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An In-depth Technical Guide to 1,4-Dimethoxy-2-propylbenzene

This technical guide provides a comprehensive overview of the chemical compound **1,4-dimethoxy-2-propylbenzene**, including its nomenclature, chemical properties, a proposed synthesis protocol, and predicted spectral data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature

- IUPAC Name: **1,4-dimethoxy-2-propylbenzene**[\[1\]](#)
- Synonyms:
 - 2,5-DiMethoxy-1-propylbenzene[\[1\]](#)
 - Benzene, 1,4-dimethoxy-2-propyl-[\[1\]](#)
 - 1,4-dimethoxy-2-propyl benzene[\[1\]](#)

Chemical and Physical Properties

While specific experimental data for **1,4-dimethoxy-2-propylbenzene** is limited in publicly available literature, its properties can be predicted based on computational models and comparison with similar compounds.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ O ₂	PubChem[1]
Molecular Weight	180.24 g/mol	PubChem[1]
XLogP3	3.3	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	180.115029749	PubChem[1]
Monoisotopic Mass	180.115029749	PubChem[1]
Topological Polar Surface Area	18.5 Å ²	PubChem[1]
Heavy Atom Count	13	PubChem[1]

Experimental Protocols

A specific, validated experimental protocol for the synthesis of **1,4-dimethoxy-2-propylbenzene** is not readily available in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. The following is a proposed experimental protocol.

Proposed Synthesis: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

This protocol is adapted from the synthesis of a structurally related compound, 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene[2].

Materials:

- 1,4-dimethoxybenzene
- 1-Chloropropane (or 1-bromopropane)

- Anhydrous aluminum chloride (AlCl_3) or another suitable Lewis acid
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), aqueous solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dimethoxybenzene in anhydrous dichloromethane.
- **Addition of Lewis Acid:** Cool the solution in an ice-water bath. To the stirred solution, add anhydrous aluminum chloride portion-wise, maintaining the temperature below 5 °C.
- **Addition of Alkylating Agent:** Once the Lewis acid has been added, add 1-chloropropane dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains low.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a dilute aqueous solution of hydrochloric acid to decompose the aluminum chloride complex.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **1,4-dimethoxy-2-propylbenzene**.

Predicted Spectral Data

The following are predicted spectral characteristics for **1,4-dimethoxy-2-propylbenzene** based on the analysis of its parent compound, 1,4-dimethoxybenzene, and other related substituted aromatic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

- **Aromatic Protons:** Signals in the range of δ 6.5-7.0 ppm, likely exhibiting splitting patterns indicative of a trisubstituted benzene ring.
- **Methoxy Protons:** Two singlets, each integrating to 3H, around δ 3.7-3.9 ppm.
- **Propyl Group Protons:**
 - A triplet corresponding to the terminal methyl group (-CH₃) around δ 0.9-1.0 ppm.
 - A sextet for the methylene group adjacent to the methyl group (-CH₂-CH₃) around δ 1.5-1.7 ppm.
 - A triplet for the methylene group attached to the benzene ring (Ar-CH₂-) around δ 2.5-2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- **Aromatic Carbons:** Signals in the aromatic region (δ 110-160 ppm). The carbons bearing the methoxy groups would be downfield, while the propyl-substituted and unsubstituted carbons would have distinct chemical shifts.
- **Methoxy Carbons:** Signals around δ 55-60 ppm.

- Propyl Carbons: Signals in the aliphatic region (δ 10-40 ppm).

IR (Infrared) Spectroscopy:

- C-H stretching (aromatic): Around 3000-3100 cm^{-1} .
- C-H stretching (aliphatic): Around 2850-2960 cm^{-1} .
- C=C stretching (aromatic): Peaks in the region of 1500-1600 cm^{-1} .
- C-O stretching (ether): Strong absorptions around 1030-1250 cm^{-1} .
- C-H bending (out-of-plane): Bands in the 750-900 cm^{-1} region, indicative of the substitution pattern on the benzene ring.

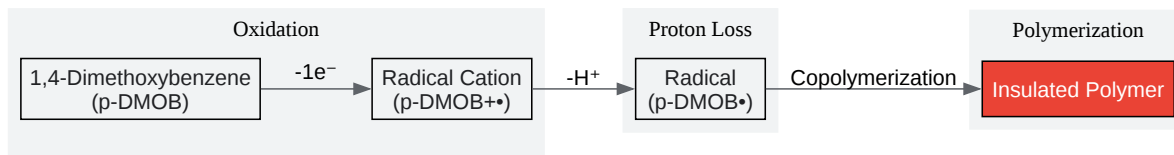
MS (Mass Spectrometry):

- Molecular Ion (M^+): A peak at $m/z = 180$.
- Fragmentation Pattern: Expect to see fragments corresponding to the loss of methyl groups (M-15), methoxy groups (M-31), and parts of the propyl chain. A significant peak corresponding to a benzylic cation formed by cleavage of the C-C bond beta to the aromatic ring is also likely.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature detailing the involvement of **1,4-dimethoxy-2-propylbenzene** in any biological signaling pathways or established experimental workflows. Research into the biological activity of this compound is an area open for future investigation.

To illustrate the requested visualization capabilities, a diagram representing a related chemical process—the proposed reaction mechanism for 1,4-dimethoxybenzene as an overcharge protection additive in lithium-ion batteries—is provided below^[3]. This demonstrates a logical relationship that can be represented using the DOT language.



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Proposed reaction mechanism of 1,4-dimethoxybenzene in an overcharge scenario.

Conclusion

1,4-Dimethoxy-2-propylbenzene is a chemical compound with well-defined nomenclature and predictable physicochemical properties. While specific experimental data and biological activity studies are not extensively documented, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from related compounds. The provided information serves as a valuable resource for researchers interested in exploring the synthesis and potential applications of this molecule. Further experimental validation is necessary to confirm the predicted properties and to investigate its biological significance.

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References

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